molecular formula C23H17Br2F3N4O6S B4290718 2,4-DIETHYL 5-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

2,4-DIETHYL 5-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B4290718
M. Wt: 694.3 g/mol
InChI Key: YJUORQQZUURAKW-UHFFFAOYSA-N
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Description

Diethyl 5-({[3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the bromo and trifluoromethyl groups. The thiophene ring is then synthesized and coupled with the pyrazolo[1,5-a]pyrimidine core. Finally, the esterification of the carboxyl groups with ethanol yields the diethyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-({[3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methods.

Biology

In biological research, 2,4-DIETHYL 5-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as stability, reactivity, or specific interactions with other substances.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-({[3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate: This compound itself.

    Diethyl 5-({[3-chloro-5-(5-chloro-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate: A similar compound with chlorine substituents instead of bromine.

    Diethyl 5-({[3-bromo-5-(5-bromo-2-furyl)-7-(methyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate: A similar compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

Diethyl 5-({[3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of functional groups and structural features. The presence of both bromine and trifluoromethyl groups, along with the pyrazolo[1,5-a]pyrimidine and thiophene rings, gives it distinct chemical and physical properties that differentiate it from similar compounds.

Properties

IUPAC Name

diethyl 5-[[3-bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Br2F3N4O6S/c1-4-36-21(34)14-9(3)17(22(35)37-5-2)39-20(14)30-19(33)16-15(25)18-29-10(11-6-7-13(24)38-11)8-12(23(26,27)28)32(18)31-16/h6-8H,4-5H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUORQQZUURAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=C(O4)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Br2F3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DIETHYL 5-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 2
2,4-DIETHYL 5-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 3
2,4-DIETHYL 5-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 4
2,4-DIETHYL 5-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 5
2,4-DIETHYL 5-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
2,4-DIETHYL 5-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

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